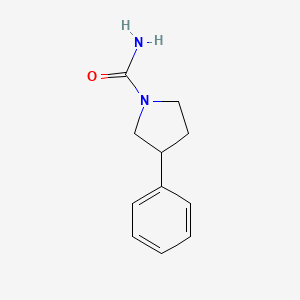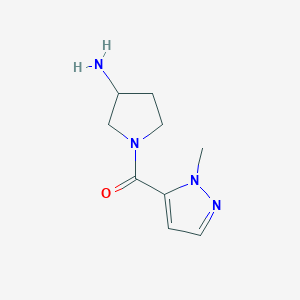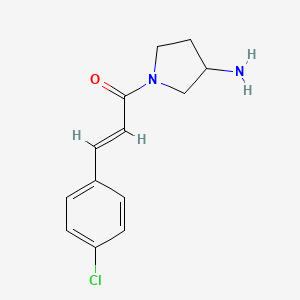
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one, also known as PBOX-15, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and an oxazepane ring, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed target is the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA. 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit this enzyme, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, which are involved in cellular signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying various biological processes. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well established.
Direcciones Futuras
There are many potential future directions for research involving 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one. One area of interest is in the development of new cancer therapies that incorporate 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one. Another area of interest is in the study of the biochemical and physiological effects of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one, which may have implications for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one and its potential targets.
Métodos De Síntesis
The synthesis of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one can be achieved through a multi-step process that involves the reaction of various starting materials. One commonly used method involves the reaction of 2-pyridinecarboxaldehyde with ethyl 4-chloroacetoacetate to form the intermediate compound 5-(2-pyridyl)-2,4-dioxo-1,3-oxazolidine. This intermediate is then reacted with sodium borohydride to reduce the oxazolidine ring and form 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new cancer therapies. 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful adjunct to existing cancer treatments.
Propiedades
IUPAC Name |
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-2-9(8-12-10)11(15)13-4-1-6-16-7-5-13/h2-3,8H,1,4-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIYBMGRHWMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)


